3-Methyl-2-butyl isothiocyanate

Vue d'ensemble

Description

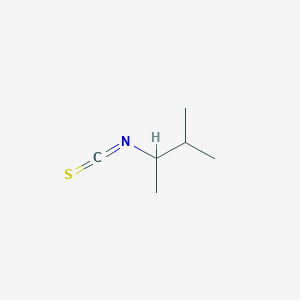

3-Methyl-2-butyl isothiocyanate: is an organic compound with the molecular formula C6H11NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide to form dithiocarbamates, which are then treated with desulfurizing agents such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate . Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method, while efficient, requires careful handling due to the toxicity of thiophosgene .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2-butyl isothiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form thioureas.

Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.

Hydrolysis: It can hydrolyze to form amines and carbonyl sulfide.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Catalysts: Such as amine bases and desulfurizing agents.

Solvents: Common solvents include dimethyl sulfoxide and ethanol.

Major Products:

Thioureas: Formed from nucleophilic substitution.

Thiocarbamates: Formed from addition reactions.

Applications De Recherche Scientifique

3-Methyl-2-butyl isothiocyanate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Methyl-2-butyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify the activity of enzymes involved in cell cycle regulation, such as cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit the growth of microorganisms by disrupting their cellular processes .

Comparaison Avec Des Composés Similaires

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Sulforaphane

Comparison: 3-Methyl-2-butyl isothiocyanate is unique due to its specific structure, which imparts distinct biological activities compared to other isothiocyanates. For example, while phenyl isothiocyanate is commonly used in peptide sequencing, this compound is more frequently studied for its antimicrobial and anticancer properties .

Activité Biologique

3-Methyl-2-butyl isothiocyanate (MBITC) is a member of the isothiocyanate family, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of MBITC, supported by data tables, case studies, and detailed research findings.

- Chemical Formula: C₆H₁₁N₃S

- CAS Number: 745783-99-7

- Molecular Weight: 143.23 g/mol

Sources

MBITC is primarily derived from cruciferous vegetables, particularly those in the Brassicaceae family. It is formed through the hydrolysis of glucosinolates by the enzyme myrosinase.

MBITC exhibits its biological effects through several mechanisms:

- Electrophilic Activity: MBITC acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to the modulation of enzyme activities and cellular pathways.

- Oxidative Stress Induction: The compound induces oxidative stress in cells, which can activate various antioxidant response elements, contributing to its bioactive effects.

- Enzyme Modulation: MBITC has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Antimicrobial Properties

MBITC has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against fungi such as Botrytis cinerea and Penicillium expansum, showcasing its potential as a natural fungicide .

| Isothiocyanate | Source | Fungal Strains | Activity |

|---|---|---|---|

| 3-Methyl-2-butyl ITC | Brassica species | Botrytis cinerea | Antifungal |

| 3-Methyl-2-butyl ITC | Brassica species | Penicillium expansum | Antifungal |

Anticancer Activity

Research indicates that MBITC exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit DNA synthesis and cause cell cycle arrest in various cancer cell lines .

Case Study: Cancer Cell Lines

A study involving SKOV-3 ovarian cancer cells revealed that treatment with MBITC resulted in:

- Upregulation of p27 expression.

- G1-phase cell-cycle arrest.

- Activation of p38 and JNK MAPK signaling pathways, which are critical for cellular stress responses .

Anti-inflammatory Effects

MBITC has been investigated for its anti-inflammatory properties. It modulates inflammatory cytokine production and can inhibit pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

In Vivo Studies

A notable study evaluated the effects of MBITC on colon cancer risk using rat models. The rats were divided into groups receiving different diets supplemented with MBITC. Results indicated a significant reduction in precancerous lesions compared to control groups, suggesting a protective effect against colon cancer .

Comparative Analysis with Other Isothiocyanates

In comparison to other isothiocyanates like allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC), MBITC displayed comparable or superior biological activities in certain assays, particularly in antimicrobial efficacy and apoptosis induction in cancer cells .

| Isothiocyanate | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Methyl-2-butyl ITC | High | Moderate | Moderate |

| Allyl ITC | Very High | High | Moderate |

| Phenethyl ITC | Moderate | High | High |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-2-butyl isothiocyanate with high purity, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis can be optimized via addition reactions of isothiocyanate precursors with alcohols or amines under controlled conditions. For example, reaction temperatures near 50°C and durations of ~4 hours improve yield, as demonstrated in analogous isothiocyanate syntheses . Reaction progress can be tracked using gas chromatography (GC) with time-resolved analysis to monitor intermediates and calculate Gibbs free energy changes, ensuring thermodynamic feasibility . Purity validation should include NMR and mass spectrometry.

Q. How can researchers quantify this compound in complex biological matrices such as plant extracts or cellular lysates?

- Methodological Answer : Derivatization techniques using agents like phenyl isothiocyanate (PITC) enhance detectability via HPLC or LC-MS. A fractional factorial design can identify critical parameters (e.g., pH, reagent volume, and derivatization time) to optimize detection limits. Central composite designs (CCD) further refine sensitivity, as shown in histamine quantification studies . Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy in heterogeneous samples.

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, pH)?

- Methodological Answer : Stability studies should replicate conditions from -20°C to room temperature, with periodic sampling analyzed via GC-MS. pH-dependent degradation can be assessed using buffered solutions (pH 2–9), as hydrolysis rates for related isothiocyanates peak in acidic environments (pH 4) . Accelerated stability testing (e.g., 40°C/75% RH) combined with Arrhenius modeling predicts shelf-life.

Advanced Research Questions

Q. How do reaction parameters (e.g., pH, solvent polarity) influence the stereochemical outcomes of this compound synthesis?

- Methodological Answer : Computational chemistry tools (DFT calculations) can predict stereoselectivity under varying solvent polarities. Experimental validation involves synthesizing the compound in aprotic (e.g., DCM) vs. protic (e.g., ethanol) solvents, followed by chiral HPLC analysis. Studies on 2-chloro-2-propenyl isothiocyanate demonstrate that solvent choice significantly impacts isomer distribution .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., anticancer vs. cytotoxic effects) of this compound?

- Methodological Answer : Meta-analyses should account for variables like cell type (cancer vs. normal), exposure duration, and metabolite interference. Pharmacokinetic profiling (e.g., using radiolabeled compounds) clarifies bioavailability, as seen in phenethyl isothiocyanate studies . Standardized assays (e.g., ROS quantification, apoptosis markers) and dose-response curves reduce variability across labs .

Q. How can researchers elucidate the mechanism of this compound’s interaction with histone deacetylases (HDACs) or other epigenetic targets?

- Methodological Answer : Fluorescent tagging (e.g., rhodamine B isothiocyanate conjugates) enables real-time tracking of cellular uptake and sublocalization . Competitive inhibition assays with HDAC isoforms (Classes I–IV) identify specificity. CRISPR-Cas9 knockout models or siRNA silencing of HDACs validate functional pathways, complemented by molecular docking simulations .

Q. What advanced statistical models are suitable for optimizing multifactor experimental designs involving this compound?

- Methodological Answer : Response surface methodology (RSM) with central composite designs balances efficiency and predictive power. For example, a three-factor CCD (pH, temperature, concentration) can model non-linear relationships, while ANOVA identifies significant interactions. Machine learning algorithms (e.g., random forests) may further refine parameter optimization .

Data Contradiction and Validation Questions

Q. How should researchers address discrepancies in reported cytotoxic IC50 values of this compound across studies?

- Methodological Answer : Cross-lab validation using reference standards (e.g., NIST-certified compounds) ensures consistency. Inter-lab studies with harmonized protocols (e.g., MTT assay conditions, cell passage numbers) reduce technical variability. Meta-regression analyses can adjust for confounding factors like solvent choice (DMSO vs. ethanol) .

Q. What methodologies confirm the absence of vPvB (very Persistent and very Bioaccumulative) properties in this compound?

- Methodological Answer : OECD 117 (log P determination) and OECD 305 (bioaccumulation in fish) tests assess persistence. Computational tools like EPI Suite predict biodegradation rates, while in vitro assays (e.g., hepatic microsomal stability) evaluate metabolic breakdown. Existing data on structurally similar isothiocyanates (e.g., methyl isothiocyanate) suggest low bioaccumulation potential .

Q. Safety and Handling Considerations

Q. What disposal protocols are recommended for this compound waste in laboratory settings?

- Methodological Answer : Neutralization with alkaline solutions (e.g., 10% NaOH) converts isothiocyanates to less hazardous thioureas. Waste must be segregated and treated as hazardous organic material, following OSHA HCS guidelines . Incineration in EPA-approved facilities with scrubbers prevents sulfur oxide emissions.

Propriétés

IUPAC Name |

2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337070 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201224-92-2 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.